1-(3-Aminopropyl)pyrrolidin-2-one

Prodrug Design Anticonvulsant Teratogenicity

1-(3-Aminopropyl)pyrrolidin-2-one (CAS 7663-77-6), also known as isoputreamine lactam, is a bifunctional organic compound characterized by a pyrrolidin-2-one ring linked to a terminal primary amine via a propyl spacer. This structure confers both the hydrogen-bonding capacity of a lactam and the covalent reactivity of a primary amine, making it a versatile chemical intermediate rather than a final product.

Molecular Formula C7H14N2O
Molecular Weight 142.2 g/mol
CAS No. 7663-77-6
Cat. No. B013488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Aminopropyl)pyrrolidin-2-one
CAS7663-77-6
SynonymsN-(3-Aminopropyl)-γ-butyrolactam;  3-(2-Oxo-1-pyrrolidinyl)propylamine;  1-(3-Aminopropyl)pyrrolidin-2-one;  NSC 108683; 
Molecular FormulaC7H14N2O
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)CCCN
InChIInChI=1S/C7H14N2O/c8-4-2-6-9-5-1-3-7(9)10/h1-6,8H2
InChIKeyHJORCZCMNWLHMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Aminopropyl)pyrrolidin-2-one (CAS 7663-77-6): A Bifunctional Pyrrolidinone Intermediate for Specialty Applications


1-(3-Aminopropyl)pyrrolidin-2-one (CAS 7663-77-6), also known as isoputreamine lactam, is a bifunctional organic compound characterized by a pyrrolidin-2-one ring linked to a terminal primary amine via a propyl spacer [1]. This structure confers both the hydrogen-bonding capacity of a lactam and the covalent reactivity of a primary amine, making it a versatile chemical intermediate rather than a final product . It is recognized as an endogenous metabolite in the catabolism of the polyamine spermidine and is used in research as a building block for more complex molecules in pharmaceutical and materials science applications [REFS-1, REFS-3].

Why a Simple Pyrrolidinone or Aliphatic Amine Cannot Substitute for 1-(3-Aminopropyl)pyrrolidin-2-one (CAS 7663-77-6)


The value of 1-(3-Aminopropyl)pyrrolidin-2-one is not derived from the isolated functions of a pyrrolidinone ring or a primary amine, but from their precise combination. Simple pyrrolidinones like N-Methyl-2-pyrrolidone (NMP) lack the nucleophilic amine handle required for covalent conjugation to drug molecules or polymer backbones, a critical feature for its use in prodrug design [1] and membrane functionalization [2]. Conversely, an aliphatic diamine lacks the polar, hydrogen-bonding lactam moiety which can enhance aqueous solubility and modulate blood-brain barrier permeability in conjugates . Therefore, substituting with an in-class analog that lacks either functional group would fail to replicate the specific reactivity and resultant physicochemical properties that make this compound suitable for its documented advanced research applications. The quantitative evidence below details where this bifunctionality provides a measurable differentiation.

Quantitative Evidence Guide for 1-(3-Aminopropyl)pyrrolidin-2-one (CAS 7663-77-6) in Research Applications


Prodrug Conjugation: Elimination of Teratogenicity Compared to Valproic Acid (VPA) and VPA-Amantadine

In a head-to-head comparison, the conjugate of valproic acid with 1-(3-aminopropyl)pyrrolidin-2-one (VPA-PYR) demonstrated a superior safety profile, eliminating teratogenicity at a dose where both the parent drug (VPA) and a comparator conjugate (VPA-AMA) induced neural tube defects (NTDs) [1]. This quantifiable difference in a critical safety endpoint directly supports the selection of this compound as a building block for safer antiepileptic prodrugs.

Prodrug Design Anticonvulsant Teratogenicity Valproic Acid

Polymer Electrolyte Membrane Functionalization: A Class-Level Inference for HT-PEMFCs

A study on high-temperature proton exchange membrane fuel cells (HT-PEMFCs) evaluated three different amine-functionalized side chains grafted onto a poly(ether ketone cardo) backbone. The compound 1-(3-aminopropyl)pyrrolidin-2-one (designated APy) was directly compared against 1-(3-aminopropyl)imidazole (APIm) and 3-(dimethylamino)-1-propylamine (DMAP) [1]. The research demonstrated that membranes with APy side chains exhibited excellent phosphoric acid (PA) doping capability and high ionic conductivity, confirming its feasibility for HT-PEMFC applications [1].

HT-PEMFC Polymer Electrolyte Membrane Fuel Cell Lactamization

Endogenous Metabolite Verification: Quantified Conversion from Spermidine

In a metabolic study, it was quantitatively demonstrated that a significant portion of exogenously administered spermidine is converted into 1-(3-aminopropyl)pyrrolidin-2-one and its conjugates. This establishes a clear, quantifiable in vivo metabolic relationship [1].

Metabolomics Polyamine Metabolism Spermidine Biomarker

Recommended Application Scenarios for 1-(3-Aminopropyl)pyrrolidin-2-one (CAS 7663-77-6) Based on Quantitative Evidence


Synthesis of Safer Valproic Acid Prodrugs for Anticonvulsant Research

Procurement is recommended for researchers synthesizing and evaluating valproic acid (VPA) conjugates. Evidence demonstrates that conjugating VPA with 1-(3-aminopropyl)pyrrolidin-2-one to form VPA-PYR eliminates teratogenicity (0% NTDs) at a 2.20 mmol/kg dose in mice, a significant improvement over the parent VPA (5.5% NTDs) and another conjugate VPA-AMA (8.2% NTDs) [1]. This provides a quantifiable rationale for using this specific amine linker to investigate safer antiepileptic drug candidates.

Functional Monomer in Advanced HT-PEM Fuel Cell Membrane Fabrication

This compound is a viable candidate for use as a functional monomer in the development of high-temperature polymer electrolyte membranes (HT-PEMs). Research confirms that when grafted onto a PEK-Cardo polymer backbone, the APy-functionalized membrane exhibits excellent phosphoric acid doping and high conductivity, demonstrating its feasibility alongside other advanced nitrogen-heterocycle side chains [2]. This application leverages its dual functionality for materials science innovation.

Authentic Analytical Standard for Spermidine Catabolism Studies

This compound is essential as a certified reference standard for quantitative metabolomics studies focused on polyamine pathways. Its identity as a quantifiable endogenous metabolite has been verified, with approximately 12% of an administered spermidine dose in rats being converted to this lactam and its conjugates [3]. This quantitative metabolic link supports its procurement for developing and validating accurate analytical assays.

Precursor for Novel Immunomodulatory Heterocyclic Compounds

Patented research identifies 1-(3-aminopropyl)pyrrolidin-2-one as a key building block in the synthesis of amide-substituted heterocyclic compounds designed to modulate cytokines such as IL-12, IL-23, and IFN-alpha [4]. This creates a specific procurement niche for medicinal chemistry groups targeting novel treatments for autoimmune and inflammatory conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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